But-3-en-1-yl 2-chloro-3-oxobutanoate

Description

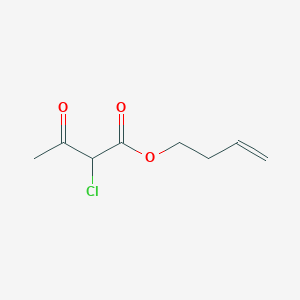

But-3-en-1-yl 2-chloro-3-oxobutanoate is an α-chlorinated β-keto ester characterized by a butenyl ester group and a reactive 3-oxobutanoate backbone. This compound is of interest in synthetic organic chemistry due to its dual functionality: the α-chloro group enhances electrophilicity, while the β-keto ester moiety enables participation in cyclization and nucleophilic substitution reactions. Its structure combines a conjugated enone system with a labile chlorine atom, making it a versatile intermediate for synthesizing heterocycles, chiral epoxides, and bioactive molecules .

Properties

CAS No. |

61363-96-0 |

|---|---|

Molecular Formula |

C8H11ClO3 |

Molecular Weight |

190.62 g/mol |

IUPAC Name |

but-3-enyl 2-chloro-3-oxobutanoate |

InChI |

InChI=1S/C8H11ClO3/c1-3-4-5-12-8(11)7(9)6(2)10/h3,7H,1,4-5H2,2H3 |

InChI Key |

OUTRESZNHQKXJR-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)C(C(=O)OCCC=C)Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of But-3-en-1-yl 2-chloro-3-oxobutanoate typically involves the esterification of 2-chloro-3-oxobutanoic acid with but-3-en-1-ol. The reaction is usually catalyzed by an acid such as sulfuric acid or hydrochloric acid. The reaction conditions often include refluxing the reactants in an organic solvent like toluene or dichloromethane to facilitate the esterification process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction efficiency and yield. The use of catalysts and optimized reaction conditions, such as temperature and pressure control, can enhance the production rate and purity of the compound.

Chemical Reactions Analysis

Types of Reactions

But-3-en-1-yl 2-chloro-3-oxobutanoate can undergo various chemical reactions, including:

Nucleophilic substitution: The chloro group can be replaced by other nucleophiles such as amines, thiols, or alkoxides.

Reduction: The carbonyl group in the ester can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Common Reagents and Conditions

Nucleophilic substitution: Reagents such as sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.

Reduction: Lithium aluminum hydride (LiAlH4) in dry ether or sodium borohydride (NaBH4) in methanol.

Oxidation: Potassium permanganate (KMnO4) in aqueous solution or chromium trioxide (CrO3) in acetic acid.

Major Products Formed

Nucleophilic substitution: Formation of substituted esters or amides.

Reduction: Formation of alcohols.

Oxidation: Formation of carboxylic acids or ketones.

Scientific Research Applications

But-3-en-1-yl 2-chloro-3-oxobutanoate has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. It can serve as a building block for the preparation of pharmaceuticals and agrochemicals.

Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

Medicine: Explored for its potential use in drug development, particularly in the synthesis of compounds with therapeutic properties.

Industry: Utilized in the production of specialty chemicals and materials, including polymers and resins.

Mechanism of Action

The mechanism of action of But-3-en-1-yl 2-chloro-3-oxobutanoate involves its interaction with various molecular targets and pathways. The chloro group can participate in nucleophilic substitution reactions, leading to the formation of new chemical bonds. The ester group can undergo hydrolysis to release the corresponding alcohol and carboxylic acid, which can further participate in biochemical pathways.

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize its properties and applications, But-3-en-1-yl 2-chloro-3-oxobutanoate is compared to structurally related esters and chlorinated β-keto derivatives.

Table 1: Key Structural and Functional Comparisons

Stability and Functional Group Interactions

- The α-chloro group in this compound increases electrophilicity but may reduce stability under basic conditions compared to Methyl 2-benzoylamino-3-oxobutanoate, where the benzoylamino group stabilizes the enolate intermediate .

- DPB/BTB Derivatives : The extended π-systems in these compounds improve solubility in lipid-rich environments, a trait absent in the simpler butenyl ester.

Research Findings and Implications

- Synthetic Chemistry: this compound’s microbial reduction pathway () offers a greener route to chiral epoxides compared to traditional stoichiometric methods.

- Medicinal Chemistry : While DPB/BTB derivatives excel in targeted transporter inhibition, the chlorinated β-keto ester’s modular structure provides a scaffold for developing covalent enzyme inhibitors via its reactive chlorine .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.